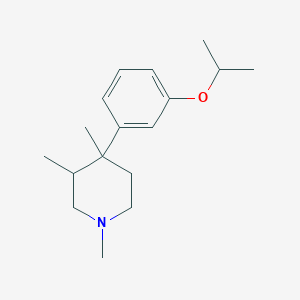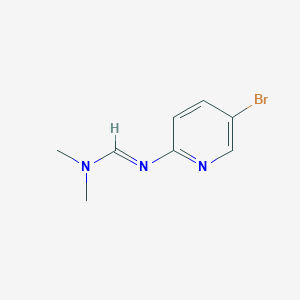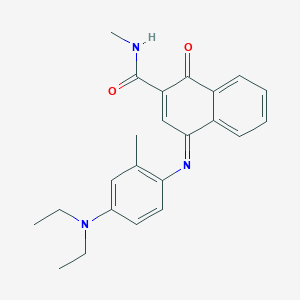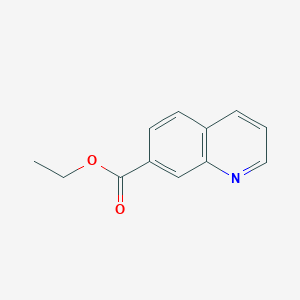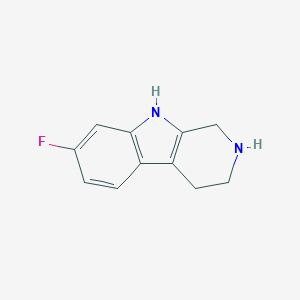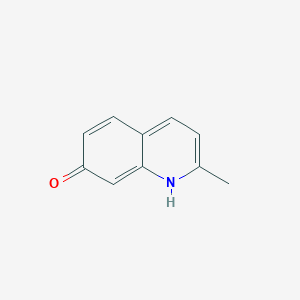
2-Methylquinolin-7-ol
Übersicht
Beschreibung
2-Methylquinolin-7-ol is a chemical compound with the CAS Number: 165112-03-8 and a molecular weight of 159.19 .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives have been reported in various studies . One of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold is the Doebner–von Miller reaction . This reaction protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-7-ol has been studied using various techniques such as 1H NMR, 13C NMR, GC-MS, and X-ray crystallography . The molecular orbitals of the deuterated molecule have been calculated by density functional theory (DFT) to provide an elucidation of the isotope exchange .Chemical Reactions Analysis
The transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol with ambient reaction conditions and low-cost reagents has been described . This reaction is based on the modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .Wissenschaftliche Forschungsanwendungen
2-Methylquinolin-7-ol: A Comprehensive Analysis of Scientific Research Applications
Drug Discovery and Pharmaceutical Synthesis: 2-Methylquinolin-7-ol serves as a vital scaffold in drug discovery, playing a significant role in medicinal chemistry. Its derivatives, including quinolone-based heterocyclic compounds, have been synthesized and evaluated for antibacterial activity against various bacteria strains, showing promising results .
Synthetic Organic Chemistry: In the field of synthetic organic chemistry, 2-Methylquinolin-7-ol is used to create novel heterocyclic systems. It has been involved in the synthesis of quinolinyl-substituted five-membered heterocyclic compounds, demonstrating its versatility in creating complex organic molecules .
Photophysical Properties Research: Researchers have investigated the photophysical properties of novel compounds derived from 2-Methylquinolin-7-ol, highlighting its potential in developing materials with specific light-absorption and emission characteristics .
Antioxidant Activity Studies: The antioxidant activity of compounds synthesized from 2-Methylquinolin-7-ol has been a subject of study, indicating its possible use in creating substances that can mitigate oxidative stress .
Bioactive Natural Products: Chemical modification of 2-Methylquinolin-7-ol is common in the production of bioactive natural products, where alterations can lead to improved therapeutic effects .
Heterocyclic Compound Synthesis: As a heterocyclic compound, 2-Methylquinolin-7-ol is crucial in new methods and approaches towards the synthesis of various classes of pharmacologically active heterocycles .
Safety And Hazards
The safety information for 2-Methylquinolin-7-ol indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Zukünftige Richtungen
The future directions for 2-Methylquinolin-7-ol could involve further exploration of its biological and pharmaceutical activities. The modified Skraup-Doebner-Von Miller synthesis of deuterated hydroxyquinolines has the potential to allow higher deuteration capacity . This could be valuable for isotopic labeling in studies of NMR spectroscopy, medicinal research, and drug discovery processes .
Eigenschaften
IUPAC Name |
2-methylquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWVGFCPWBBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441660 | |
| Record name | 2-Methylquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-7-ol | |
CAS RN |
165112-03-8 | |
| Record name | 2-Methylquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)



![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)

